molecular formula C19H24NO5P B14574359 Diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate CAS No. 61211-79-8

Diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate

Cat. No.: B14574359
CAS No.: 61211-79-8
M. Wt: 377.4 g/mol
InChI Key: RTQUHCWCKZAVIK-UHFFFAOYSA-N
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Description

Diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonate group (P=O) bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate benzoyloxy and phenylamino derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the phosphonate ester . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or Grignard reagents.

Major Products:

Scientific Research Applications

Diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzyme activity or interfere with cellular signaling pathways . This makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

  • Diethyl phosphite
  • Benzylphosphonate diesters
  • Phenylphosphonate derivatives

Comparison: Diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate is unique due to its specific combination of benzoyloxy and phenylamino groups, which confer distinct chemical and biological properties. Compared to other phosphonates, it may exhibit enhanced antimicrobial activity and different reactivity patterns in organic synthesis .

Properties

CAS No.

61211-79-8

Molecular Formula

C19H24NO5P

Molecular Weight

377.4 g/mol

IUPAC Name

[N-(2-diethoxyphosphorylethyl)anilino] benzoate

InChI

InChI=1S/C19H24NO5P/c1-3-23-26(22,24-4-2)16-15-20(18-13-9-6-10-14-18)25-19(21)17-11-7-5-8-12-17/h5-14H,3-4,15-16H2,1-2H3

InChI Key

RTQUHCWCKZAVIK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCN(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)OCC

Origin of Product

United States

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